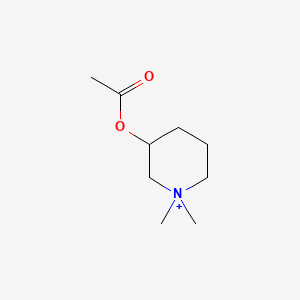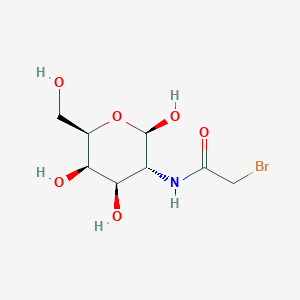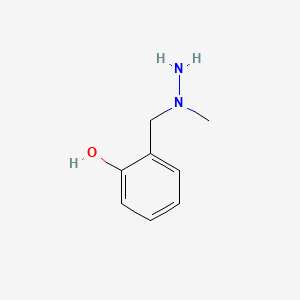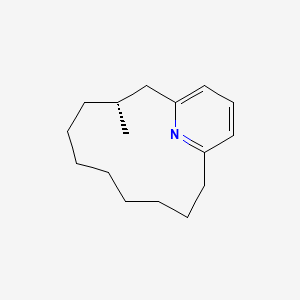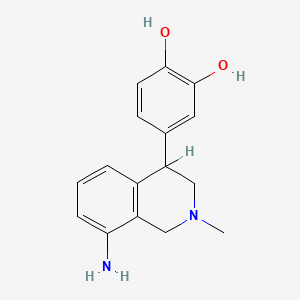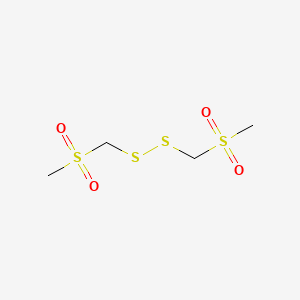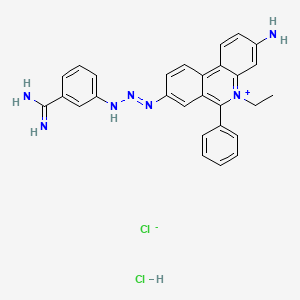
3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to the indole is a butyl chain (four carbon atoms long), which is connected to a 3,6-dihydro-4-phenyl-1(2H)-pyridyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and a long carbon chain. The indole and pyridine rings are aromatic, contributing to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride involves the condensation of 3-(4-bromobutyl)-1H-indole with 3,6-dihydro-4-phenyl-1(2H)-pyridine followed by reduction and quaternization with hydrochloric acid.", "Starting Materials": [ "3-(4-bromobutyl)-1H-indole", "3,6-dihydro-4-phenyl-1(2H)-pyridine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3-(4-bromobutyl)-1H-indole with 3,6-dihydro-4-phenyl-1(2H)-pyridine in the presence of a base such as potassium carbonate to form 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole.", "Step 2: Reduction of the double bond in the pyridine ring using sodium borohydride to form 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole.", "Step 3: Quaternization of the tertiary amine using hydrochloric acid to form 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride." ] } | |
| 73966-59-3 | |
Molecular Formula |
C23H27ClN2 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C23H26N2.ClH/c1-2-8-19(9-3-1)20-13-16-25(17-14-20)15-7-6-10-21-18-24-23-12-5-4-11-22(21)23;/h1-5,8-9,11-13,18,24H,6-7,10,14-17H2;1H |
InChI Key |
OIGIUJXJIKZROX-UHFFFAOYSA-N |
SMILES |
C1CN(C=CC1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl |
synonyms |
3-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl-1)-butyl)indole EMD 23448 EMD-23448 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


